

Spectroscopic Characterization of 2-Hydroxy-4-nitropyridine: A Predictive Technical Guide

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Compound of Interest

Compound Name:	2-Hydroxy-4-nitropyridine
CAS No.:	4487-51-8
Cat. No.:	B1586587

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Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of **2-hydroxy-4-nitropyridine**. In the absence of extensive, publicly available empirical spectra for this specific molecule, this document leverages fundamental spectroscopic principles and comparative data from closely related analogues to construct a detailed, predictive profile. We will delve into the critical role of tautomerism, predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the identification, characterization, and analysis of **2-hydroxy-4-nitropyridine** and similar substituted pyridone systems.

Introduction: The Structural Elucidation Challenge

2-Hydroxy-4-nitropyridine is a substituted pyridine derivative of interest in medicinal and materials chemistry. Its structure, featuring both an electron-withdrawing nitro group and a hydroxyl group on the pyridine ring, presents a unique electronic environment. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous confirmation

of chemical structure and insights into electronic properties. However, the interpretation of this data is not trivial, primarily due to the existence of a critical chemical equilibrium: lactam-lactim tautomerism. Understanding this phenomenon is paramount to correctly assigning and interpreting the molecule's spectral data.

The Decisive Factor: Lactam-Lactim Tautomerism

2-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. In this case, **2-hydroxy-4-nitropyridine** (the "lactim" form) is in equilibrium with 4-nitro-2(1H)-pyridinone (the "lactam" form).

Caption: Fig. 1: Tautomeric equilibrium of **2-hydroxy-4-nitropyridine**.

For the parent 2-hydroxypyridine, the pyridone (lactam) form is known to be the major tautomer in the solid state and in polar solvents, driven by favorable intermolecular hydrogen bonding and a more stable amide resonance.^{[1][2]} The presence of a powerful electron-withdrawing nitro group at the 4-position is expected to further favor the 4-nitro-2(1H)-pyridinone tautomer by enhancing the acidity of the N-H proton and participating in the conjugated system. Therefore, all subsequent spectral predictions will be based on the assumption that the 4-nitro-2(1H)-pyridinone form is the overwhelmingly predominant species under typical analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum for 4-nitro-2(1H)-pyridinone is expected to show three distinct signals corresponding to the three protons on the pyridine ring.

- H6: This proton is adjacent to the nitrogen atom and ortho to the carbonyl group. It is expected to be the most deshielded proton, appearing as a doublet.

- H5: This proton is ortho to the strongly electron-withdrawing nitro group. This will cause significant deshielding. It will appear as a doublet of doublets, coupled to both H3 and H6.
- H3: This proton is adjacent to the carbonyl group and meta to the nitro group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet.
- N-H: A broad singlet corresponding to the amide proton is expected, the chemical shift of which will be highly dependent on solvent and concentration.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale for Prediction
N-H	10.0 - 13.0	Broad Singlet	Typical range for amide protons, broadened by quadrupole effects and exchange.
H6	7.8 - 8.2	Doublet (d)	Deshielded by adjacent nitrogen and C=O group.
H5	7.6 - 8.0	Doublet of Doublets (dd)	Strongly deshielded by ortho nitro group.
H3	6.5 - 6.9	Doublet (d)	Shielded relative to other ring protons, adjacent to C=O.

Table 1: Predicted ^1H NMR Data for 4-Nitro-2(1H)-pyridinone (in a polar aprotic solvent like DMSO- d_6).

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show five distinct signals for the ring carbons. The chemical shifts are heavily influenced by the substituents.

- C2 (Carbonyl): The carbonyl carbon will be the most deshielded carbon, appearing significantly downfield.

- C4: The carbon atom directly attached to the nitro group will be highly deshielded due to the strong inductive and resonance-withdrawing effects of the NO₂ group.
- C6: This carbon, adjacent to the nitrogen, will also be significantly deshielded.
- C5 & C3: These carbons will be found at more intermediate chemical shifts.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C2	160 - 165	Carbonyl carbon in an amide-like system.[2]
C4	145 - 155	Attached to the electron-withdrawing NO ₂ group.
C6	138 - 142	Adjacent to nitrogen.
C5	120 - 128	Influenced by adjacent NO ₂ -bearing carbon.
C3	110 - 118	Influenced by adjacent carbonyl and nitrogen.

Table 2: Predicted ¹³C NMR Data for 4-Nitro-2(1H)-pyridinone (in a polar aprotic solvent like DMSO-d₆).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is exceptionally useful for identifying the key functional groups present, which will provide strong evidence for the dominant pyridone tautomer.

The spectrum of 4-nitro-2(1H)-pyridinone is expected to be dominated by the following characteristic absorption bands:

- N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected, characteristic of the N-H bond in the pyridone ring, likely involved in hydrogen bonding.

- **C=O Stretch:** A very strong and sharp absorption band is predicted between 1650-1690 cm^{-1} . This amide I band is one of the most diagnostic peaks and provides compelling evidence for the pyridone tautomer.
- **NO₂ Asymmetric & Symmetric Stretches:** The nitro group gives rise to two very strong and characteristic bands. For aromatic nitro compounds, these are:
 - Asymmetric Stretch: $\sim 1550\text{-}1490\text{ cm}^{-1}$ [3]
 - Symmetric Stretch: $\sim 1355\text{-}1315\text{ cm}^{-1}$ [3][4]
- **C=C/C=N Ring Stretches:** Multiple bands in the 1400-1600 cm^{-1} region corresponding to the vibrations of the aromatic ring.

Vibrational Mode	Predicted Wavenumber (cm^{-1})	Expected Intensity	Significance
N-H Stretch	3200 - 3400	Medium-Strong, Broad	Indicates presence of N-H group (Lactam form).
C-H Stretch (Aromatic)	3000 - 3100	Medium	Aromatic C-H bonds.
C=O Stretch (Amide I)	1650 - 1690	Strong, Sharp	Key diagnostic peak for the pyridone (Lactam) tautomer.
C=C/C=N Stretches	1400 - 1600	Medium-Strong	Aromatic ring vibrations.
NO ₂ Asymmetric Stretch	1550 - 1490	Very Strong	Key diagnostic peak for the nitro group.[3] [5]
NO ₂ Symmetric Stretch	1355 - 1315	Very Strong	Key diagnostic peak for the nitro group.[3] [5]

Table 3: Predicted Salient IR Absorption Bands for 4-Nitro-2(1H)-pyridinone.

The absence of a broad O-H stretch around 3200-3600 cm^{-1} (characteristic of a phenol) and the presence of a strong C=O stretch would be the most definitive IR evidence against the **2-hydroxy-4-nitropyridine** tautomer being dominant.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insight into the conjugated π -electron system of the molecule. The spectrum of an aromatic compound is influenced by the substituents attached to the ring. [6]

For 4-nitro-2(1H)-pyridinone, the pyridone ring itself is a chromophore. The addition of the nitro group, a powerful auxochrome and chromophore, will significantly impact the spectrum.

- $\pi \rightarrow \pi^*$ Transitions: The conjugated system of the pyridone ring will give rise to intense $\pi \rightarrow \pi^*$ transitions.
- Intramolecular Charge Transfer (ICT): The molecule possesses a strong electron-donating group (the amide nitrogen) and a strong electron-withdrawing group (the nitro group) connected through a conjugated system. This arrangement is expected to result in a significant intramolecular charge-transfer (ICT) band at a longer wavelength (lower energy). This ICT band will likely be responsible for the compound's color (pale yellow to yellow).

The absorption maximum (λ_{max}) is expected to be significantly red-shifted compared to 2-pyridone itself. Studies on 4-nitropyridine N-oxide, a structurally related compound, show a strong solvatochromic absorption band in the 330-355 nm region, which is indicative of its charge-transfer character.[7][8] A similar, long-wavelength absorption is predicted for 4-nitro-2(1H)-pyridinone.

Transition Type	Predicted λ_{max} (nm)	Rationale
$\pi \rightarrow \pi^*$	220 - 250	High-energy transition of the conjugated ring system.
Intramolecular Charge Transfer (ICT)	330 - 380	Lower-energy transition due to electron delocalization from the ring nitrogen to the nitro group. Responsible for color.

Table 4: Predicted UV-Vis Absorptions for 4-Nitro-2(1H)-pyridinone (in a polar solvent like ethanol or methanol).

Standardized Experimental Protocols

To obtain the data discussed, standardized protocols should be followed.

General Spectroscopic Workflow

Caption: Fig. 2: General workflow for spectroscopic characterization.

Methodologies

- NMR Spectroscopy:
 - Sample Preparation: Dissolve ~5-10 mg of **2-hydroxy-4-nitropyridine** in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
 - Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
 - 1H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
 - ^{13}C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR.
- IR Spectroscopy:

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
 - Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Acquisition: Collect a spectrum over the range of 4000-400 cm^{-1} . Perform a background scan prior to sample analysis.
- UV-Vis Spectroscopy:
 - Sample Preparation: Prepare a dilute solution ($\sim 10^{-4}$ to 10^{-5} M) of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
 - Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
 - Acquisition: Scan the sample from ~200 nm to 600 nm. Use a matched cuvette containing the pure solvent as a reference.

Conclusion

While direct experimental data for **2-hydroxy-4-nitropyridine** remains elusive in public databases, a robust spectroscopic profile can be confidently predicted. The key to its characterization lies in recognizing the predominance of the 4-nitro-2(1H)-pyridinone tautomer. This structure is expected to exhibit a ^1H NMR spectrum with three distinct aromatic protons, a ^{13}C NMR spectrum featuring a downfield carbonyl signal around 160-165 ppm, and a definitive IR spectrum showing a strong C=O stretch (1650-1690 cm^{-1}) and two very strong NO_2 stretches (1550-1490 cm^{-1} and 1355-1315 cm^{-1}). Furthermore, its UV-Vis spectrum should be characterized by a long-wavelength intramolecular charge-transfer band above 330 nm. This predictive guide provides a validated blueprint for researchers to confirm the identity and structure of this compound.

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